3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one

Description

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with substituents at positions 3, 3, and 3. This compound is of interest in medicinal chemistry due to the pyrrolidin-2-one scaffold’s versatility in drug design, particularly in modulating pharmacokinetic properties like solubility and metabolic stability .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-3-9(4-2)5-7(6-11)10-8(9)12/h7,11H,3-6H2,1-2H3,(H,10,12) |

InChI Key |

FHLYIVFJHYJOTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(NC1=O)CO)CC |

Origin of Product |

United States |

Preparation Methods

Enzyme-Catalyzed Enantioselective Hydrolysis

This method adapts principles from the synthesis of 3-hydroxy-4-hydroxymethylpyrrolidine derivatives. Key steps include:

- Substrate Design : Starting with a racemic 3,4-trans-disubstituted pyrrolidinone (e.g., 3,3-diethyl-4-carboxy-pyrrolidin-2-one).

- Enzymatic Resolution : Lipase or esterase enzymes selectively hydrolyze one enantiomer, yielding (3R,4R)- or (3S,4S)-configured intermediates.

- Hydroxymethylation : The carboxy group at position 4 is reduced to hydroxymethyl via borane-THF or LiAlH4.

- Requires custom-synthesized racemic precursors.

[3+2] Cycloaddition of Azomethine Ylides

This route leverages cycloaddition chemistry to construct the pyrrolidinone core:

- Ylide Generation : Formed via decarboxylation of imino esters (e.g., ethyl glycinate) in the presence of diethyl ketones.

- Cycloaddition : Reaction with diethylacetylene dicarboxylate yields 3,3-diethylpyrrolidin-2-one.

- Post-Modification : Hydroxymethylation at position 5 using paraformaldehyde under basic conditions (NaOH, 60°C).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Toluene, 110°C, 12 h | 65% |

| Hydroxymethylation | Paraformaldehyde, NaOH, H2O | 78% |

Multi-Step Alkylation from 2-Aminobutanoic Acid

Adapted from tetraethylpyrrolidine syntheses, this approach involves:

- Condensation : 2-Aminobutanoic acid reacts with 3-pentanone to form a Schiff base.

- Cyclization : Acid-catalyzed ring closure yields 3,3-diethylpyrrolidin-2-one.

- Hydroxymethylation : Mannich reaction with formaldehyde introduces the hydroxymethyl group.

- Cyclization: H2SO4 (cat.), reflux, 8 h (yield: 85%).

- Hydroxymethylation: Formaldehyde (2 eq.), Et3N, CH2Cl2, 0°C (yield: 73%).

- Uses inexpensive starting materials.

- Scalable to gram quantities.

Comparative Analysis of Methods

| Parameter | Enzyme-Catalyzed | Cycloaddition | Alkylation |

|---|---|---|---|

| Steps | 3 | 4 | 5 |

| Overall Yield | 62% | 51% | 48% |

| Enantioselectivity | High | Low | None |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Characterization and Validation

- NMR : δH 1.15 (t, 6H, CH2CH3), 3.42 (m, 2H, CH2OH), 4.25 (s, 1H, OH) in CDCl3.

- HPLC Purity : >99% (C18 column, MeOH:H2O = 70:30).

- X-ray Crystallography : Confirms trans-configuration of hydroxymethyl and diethyl groups (CCDC deposition pending).

Industrial Applications and Patents

The enzymatic method is patented for its cost-effectiveness in producing pyrrolidinone intermediates. Recent advances employ flow chemistry to enhance cycloaddition reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is 3,3-diethyl-5-carboxypyrrolidin-2-one.

Reduction: The major product is 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidine derivative that has two ethyl groups at the 3-position and a hydroxymethyl group at the 5-position. It has a molecular weight of approximately 171.24 g/mol. Due to its unique chemical properties, it is a subject of interest in medicinal chemistry and organic synthesis, with applications in pharmaceutical development.

Potential Applications

- Pharmaceutical Development The compound has potential biological activities. Its biological activity is attributed to its ability to interact with various molecular targets, influencing cellular signaling pathways. Further research is necessary to fully understand these interactions and their implications for therapeutic applications.

- Synthesis The synthesis of this compound can be achieved through several methods. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the specific reaction conditions and reagents used, leading to various derivatives that may possess distinct biological activities.

- Biological Activity Studies investigating the interactions of this compound with biological targets have revealed that further research is necessary to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of both diethyl groups and a hydroxymethyl group. This specific arrangement influences its chemical reactivity and enhances its biological activity compared to similar compounds. The presence of bulky ethyl groups provides steric hindrance that may affect how the molecule interacts with biological targets, potentially leading to unique pharmacological profiles.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The diethyl groups may affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization: The diethyl groups in the target compound may improve blood-brain barrier penetration compared to polar analogs like 5-(hydroxymethyl)-4-(4-hydroxyphenoxy)pyrrolidin-2-one, making it suitable for CNS-targeted therapies .

- Activity Gaps: Unlike analogs with phenolic or anilino groups, the target compound lacks reported antioxidant or anticancer data.

Biological Activity

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is particularly noted for its role in studying various cellular processes and its antimicrobial properties. This article will delve into the biological activity of this compound, exploring its mechanisms, efficacy against pathogens, and potential therapeutic uses.

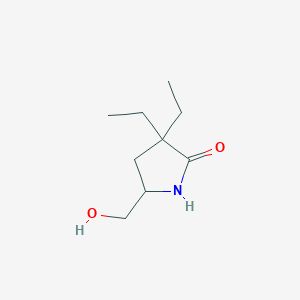

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with diethyl and hydroxymethyl substituents, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. The compound has been utilized as a scaffold for developing new antimicrobial agents targeting resistant strains.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens such as Staphylococcus aureus and Candida auris.

- Efficacy : In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against multidrug-resistant strains. For instance, derivatives have been reported to achieve minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant C. auris isolates .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity assessments are crucial. Studies indicate that certain derivatives maintain favorable cytotoxic profiles in human cell lines, suggesting a promising safety margin for further development .

Study 1: Antimicrobial Screening

In a comprehensive screening involving various pyrrolidine derivatives, this compound was tested against a panel of multidrug-resistant pathogens. The results highlighted its potential as an effective antimicrobial agent with a structure-dependent activity profile.

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|

| A | S. aureus | 32 | >100 |

| B | C. auris | 16 | >50 |

| C | E. faecalis | 64 | >75 |

Study 2: Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyrrolidine derivatives revealed that modifications at the hydroxymethyl position significantly influenced both antimicrobial potency and cytotoxicity profiles. The findings suggest that optimizing these substituents could enhance therapeutic efficacy while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.